N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-methyl-1H-indole-4-carboxamide
CAS No.:
Cat. No.: VC14763944
Molecular Formula: C21H21N3O2
Molecular Weight: 347.4 g/mol
* For research use only. Not for human or veterinary use.
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-methyl-1H-indole-4-carboxamide -](/images/structure/VC14763944.png)
Specification
Molecular Formula | C21H21N3O2 |
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Molecular Weight | 347.4 g/mol |
IUPAC Name | N-[1-(2-methoxyethyl)indol-4-yl]-1-methylindole-4-carboxamide |
Standard InChI | InChI=1S/C21H21N3O2/c1-23-11-9-15-16(5-3-7-19(15)23)21(25)22-18-6-4-8-20-17(18)10-12-24(20)13-14-26-2/h3-12H,13-14H2,1-2H3,(H,22,25) |
Standard InChI Key | UVOHKOZFQFSQFL-UHFFFAOYSA-N |
Canonical SMILES | CN1C=CC2=C(C=CC=C21)C(=O)NC3=C4C=CN(C4=CC=C3)CCOC |
Introduction
Chemical Identity and Structural Features
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-methyl-1H-indole-4-carboxamide belongs to the indole alkaloid class, featuring two indole moieties interconnected via a carboxamide bond. The molecular formula is inferred as CHNO, with a molecular weight of 347.4 g/mol, consistent with structurally similar compounds such as N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-methyl-1H-indole-2-carboxamide. The methoxyethyl group at the N1 position of the first indole ring enhances solubility, while the methyl group on the second indole contributes to steric stabilization.
Structural Comparison with Analogous Compounds
The compound’s uniqueness lies in the positioning of its carboxamide group at the 4-position of both indole rings, distinguishing it from derivatives with substitutions at the 2- or 6-positions. For instance:
Compound Name | Carboxamide Position | Key Properties |
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N-[1-(2-Methoxyethyl)-1H-indol-4-yl]-1-methyl-1H-indole-2-carboxamide | 2 | Enhanced enzyme inhibition activity |
1-(2-Methoxyethyl)-N-(1-methyl-1H-indol-4-yl)-1H-indole-6-carboxamide | 6 | Anti-inflammatory and antimicrobial potential |
This positional isomerism significantly influences electronic distribution and biological target affinity, as seen in other indole derivatives.
Synthesis and Chemical Reactivity
The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-methyl-1H-indole-4-carboxamide likely follows multi-step protocols analogous to those used for its positional isomers.
Proposed Synthesis Pathway
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Indole Alkylation: Introduction of the methoxyethyl group to 1H-indole-4-amine under basic conditions, using 2-methoxyethyl chloride as an alkylating agent.
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Carboxamide Formation: Coupling the alkylated indole with 1-methyl-1H-indole-4-carbonyl chloride via a nucleophilic acyl substitution reaction.
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Purification: Chromatographic techniques to isolate the product, with yields optimized by controlling reaction temperature and solvent polarity.
Critical challenges include avoiding over-alkylation and ensuring regioselectivity at the 4-position. Advanced techniques such as microwave-assisted synthesis could improve efficiency.
Reactivity Profile
The compound’s reactivity is dominated by:
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Electrophilic Substitution: The indole rings undergo reactions at the 3- and 5-positions due to electron-rich aromatic systems.
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Carboxamide Hydrolysis: Susceptibility to acidic or basic hydrolysis, yielding corresponding carboxylic acids and amines.
Biological Activity and Mechanistic Insights
While direct pharmacological data for N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-methyl-1H-indole-4-carboxamide are unavailable, its structural analogs exhibit diverse biological activities, suggesting potential avenues for exploration.
Hypothesized Pharmacological Effects
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Anti-Cancer Activity: Indole derivatives often interact with tubulin or topoisomerase enzymes, disrupting cell division. The methoxyethyl group may enhance blood-brain barrier penetration, relevant for targeting glioblastoma.
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Neuroprotective Effects: Carboxamide-containing indoles modulate NMDA receptors, potentially mitigating neurodegenerative diseases like Alzheimer’s.
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Antimicrobial Action: The compound’s planar structure could intercalate microbial DNA, analogous to fluoroquinolones.
Target Interactions
Molecular docking studies on similar compounds predict high affinity for:
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Cyclooxygenase-2 (COX-2): A key enzyme in inflammatory pathways.
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Serotonin Receptors (5-HT): Implicated in mood regulation and psychosis.
Applications in Medicinal Chemistry
The dual indole structure of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-methyl-1H-indole-4-carboxamide positions it as a versatile scaffold for drug development.
Lead Optimization
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Solubility Enhancement: The methoxyethyl group improves aqueous solubility, addressing a common limitation of indole-based drugs.
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Bioisosteric Replacement: The carboxamide group serves as a bioisostere for ester or ketone functionalities, altering metabolic stability.
Preclinical Research Priorities
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ADMET Profiling: Assess absorption, distribution, and toxicity in model organisms.
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Structure-Activity Relationship (SAR) Studies: Systematically modify substituents to optimize target selectivity.
Future Directions and Challenges
Advancing research on N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-methyl-1H-indole-4-carboxamide requires:
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Synthetic Methodology Innovation: Developing catalytic asymmetric synthesis for enantiomerically pure variants.
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High-Throughput Screening: Identifying novel biological targets using proteomic and genomic approaches.
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Collaborative Data Sharing: Establishing open-access databases for understudied indole derivatives.
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